4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde
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Overview
Description
4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde is an organic compound with a complex structure that includes a methoxy group, a benzaldehyde moiety, and an oxan-2-yloxypropoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-methoxybenzaldehyde with 3-chloropropyl oxane-2-olate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzoic acid.
Reduction: 4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in drug development. Its derivatives may exhibit pharmacological activities that are beneficial in treating various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The methoxy and oxan-2-yloxypropoxy groups may influence the compound’s solubility and membrane permeability, impacting its bioavailability and distribution .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(2-oxiranylmethoxy)benzaldehyde: Similar structure but with an oxiranylmethoxy group instead of oxan-2-yloxypropoxy.
4-Methoxy-2-(propan-2-yloxy)benzaldehyde: Contains a propan-2-yloxy group instead of oxan-2-yloxypropoxy.
Uniqueness
4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the oxan-2-yloxypropoxy side chain differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
Properties
IUPAC Name |
4-methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-18-14-7-6-13(12-17)11-15(14)19-9-4-10-21-16-5-2-3-8-20-16/h6-7,11-12,16H,2-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMXKYPJLNMBCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCCOC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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